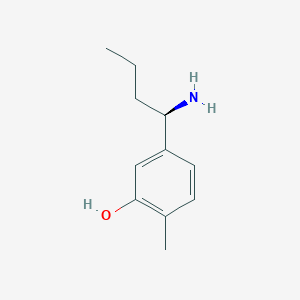
(R)-5-(1-Aminobutyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(1-Aminobutyl)-2-methylphenol: is an organic compound with a unique structure that includes an aminobutyl group attached to a methylphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Aminobutyl)-2-methylphenol typically involves the reaction of a suitable precursor with an aminobutylating agent under controlled conditions. One common method involves the use of a phenol derivative, which undergoes a nucleophilic substitution reaction with an aminobutyl halide in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of ®-5-(1-Aminobutyl)-2-methylphenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-5-(1-Aminobutyl)-2-methylphenol: undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminobutyl group can be reduced to form primary amines.
Substitution: The methyl and aminobutyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
®-5-(1-Aminobutyl)-2-methylphenol: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
®-5-(1-Aminobutyl)-2-methylphenol: can be compared with similar compounds such as:
- ®-3-(1-Aminobutyl)benzonitrile hydrochloride
- ®-(1-Aminobutyl)phosphonsaeure-diethylester
- ®-((1R)-1-aminobutyl benzenesulfinate)
These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the aminobutyl and methylphenol groups in ®-5-(1-Aminobutyl)-2-methylphenol provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-[(1R)-1-aminobutyl]-2-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-10(12)9-6-5-8(2)11(13)7-9/h5-7,10,13H,3-4,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
DHJVXXCGIAMCLA-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=C(C=C1)C)O)N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)


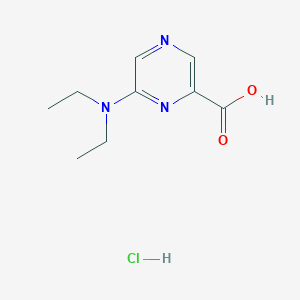

![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
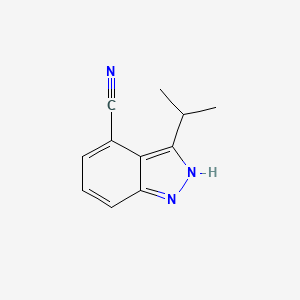
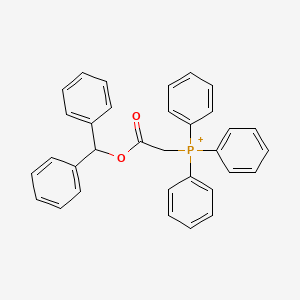
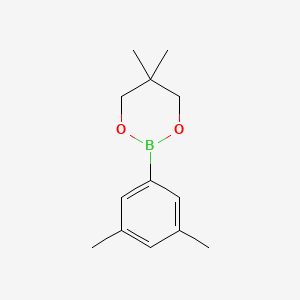
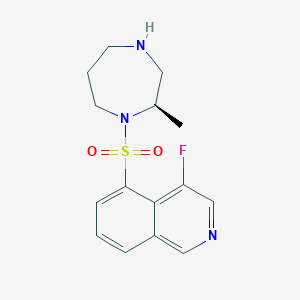

![2-(sec-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12964557.png)
